5-Bromo-2-nitrobenzyl fluoride
Description
5-Bromo-2-nitrobenzyl fluoride (C₇H₄BrFNO₂) is a halogenated aromatic compound featuring a nitro group (-NO₂) at the 2-position, a bromine atom at the 5-position, and a fluorine atom attached to the benzyl carbon. For instance, describes the reduction of nitrobenzaldehyde derivatives to benzyl alcohols, such as 5-bromo-2-nitrobenzyl alcohol (11), using sodium borohydride. Fluorination of the hydroxyl group in such intermediates via reagents like DAST (diethylaminosulfur trifluoride) could yield the target fluoride .
The nitro and bromine substituents confer unique reactivity: the nitro group is a strong electron-withdrawing moiety, activating the aromatic ring for electrophilic substitution at specific positions, while the bromine atom offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). The benzyl fluoride group, less reactive than benzyl bromides or chlorides, may serve as a stable functional group in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-bromo-2-(fluoromethyl)-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNZLBWRPJWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(fluoromethyl)-1-nitrobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitrobenzyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 4-Bromo-2-(fluoromethyl)-1-aminobenzene.
Oxidation: 4-Bromo-2-(fluoromethyl)benzoic acid or 4-Bromo-2-(fluoromethyl)benzaldehyde.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
5-Bromo-2-nitrobenzyl fluoride has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of nitrobenzyl compounds have been noted for their effectiveness against various bacterial strains, including resistant strains, making them valuable in developing new antibiotics .
Anticancer Research
In medicinal chemistry, this compound is being explored for its anticancer properties. Research indicates that nitro-substituted benzyl compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This compound's ability to target specific cellular pathways makes it a candidate for further investigation in cancer therapeutics .
Materials Science
Synthesis of Functional Materials
The unique structural properties of this compound allow it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed to create polymers with specific electronic or optical properties. For instance, the incorporation of fluorinated compounds into polymer matrices has been shown to enhance thermal stability and mechanical strength, which are crucial for applications in electronics and photonics.
Nanotechnology Applications
In nanotechnology, this compound serves as a precursor for the synthesis of nanomaterials. Its functional groups facilitate the attachment of nanoparticles to surfaces, enabling the development of sensors and catalysts with enhanced performance characteristics. The ability to modify surface properties through chemical functionalization opens new avenues for research in nanomaterial applications.
Biological Studies
Molecular Docking Studies
The compound is also employed in molecular docking studies to investigate its binding affinity to various biological targets. For example, research has demonstrated that this compound can interact with voltage-gated sodium channels, which are critical in neuronal excitability and pain pathways. Understanding these interactions aids in the design of new analgesics or anticonvulsants.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines. Results indicate that the compound exhibits dose-dependent cytotoxicity, which is promising for its potential use in targeted cancer therapies. Further research is needed to elucidate the underlying mechanisms of action and optimize its therapeutic index .
Data Tables
Case Studies
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Antimicrobial Activity Study
- A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, supporting its potential use as a lead compound in antibiotic development.
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Cancer Cell Line Investigation
- Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential role as an anticancer agent.
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Polymer Synthesis Experiment
- An experiment focused on synthesizing a polymer composite using this compound as a functional monomer. The resultant material exhibited improved mechanical properties and thermal stability compared to conventional polymers, highlighting its applicability in advanced materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzyl fluoride depends on its specific application and the nature of its derivatives
Enzyme Inhibition: Derivatives of this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: Some derivatives may act as ligands for specific receptors, modulating their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzyl Alcohol (10)
- Structure : Bromine at the 4-position, hydroxyl at benzyl.
- Reactivity : The para-bromine (relative to nitro) reduces steric hindrance compared to ortho-substituted derivatives. The hydroxyl group enables oxidation or substitution reactions.
- Synthesis : Higher yield (79%) compared to the 5-bromo isomer (93%), possibly due to reduced steric effects during reduction.
5-Bromo-2-fluorobenzoic Acid (B2974-5G)
- Structure : Carboxylic acid at the 2-position, fluorine at benzyl, bromine at 5-position.
- Reactivity : The carboxylic acid group introduces acidity (pKa ~2-3), enabling salt formation or esterification. In contrast, 5-bromo-2-nitrobenzyl fluoride lacks acidic protons, favoring stability in basic conditions.
3-Bromo-4-fluorobenzyl Bromide (B2975-5G)
- Structure : Bromine at 3-position, benzyl bromide, fluorine at 4-position.
- Reactivity : The benzyl bromide is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), whereas the fluoride analog is less labile due to stronger C-F bonds.
Functional Group Impact
Biological Activity
5-Bromo-2-nitrobenzyl fluoride is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a nitro group, and a fluoride substituent on a benzyl ring. The molecular formula is C7H5BrFNO2, and its structure can be represented as follows:
The presence of these halogenated groups enhances the compound's reactivity and biological interactions, making it an interesting candidate for further study.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with halogen substitutions often exhibit enzyme inhibition properties. This compound may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects or toxicity.
- DNA Interaction : Similar compounds have been shown to interact with DNA, causing structural changes that can affect replication and transcription processes. This interaction is critical for understanding its potential as an anticancer agent.
- Antiviral Properties : Some studies suggest that halogenated compounds can exhibit antiviral activity by inhibiting viral polymerases or other essential viral enzymes.
Anticancer Activity
A study investigated the effects of halogenated benzyl compounds on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against several cancer cell types, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antiviral Potential
Research has indicated that fluorinated compounds can serve as effective antiviral agents. In vitro studies demonstrated that this compound inhibited the replication of certain viruses by targeting their polymerases, suggesting potential applications in antiviral drug development .
Interaction with DNA
Spectroscopic studies revealed that this compound binds to calf thymus DNA, leading to conformational changes in the DNA structure. This binding was characterized by UV-visible spectroscopy and fluorescence assays, indicating groove binding interactions that could disrupt normal DNA functions .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
